N-(3-chloro-2-methylphenyl)-2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}acetamide

Protein-protein interaction inhibition eIF4H Structure-activity relationship

N-(3-chloro-2-methylphenyl)-2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}acetamide is a synthetic small molecule with the molecular formula C17H14ClN3O2S and a molecular weight of 359.8 g/mol. It belongs to a class of heterocyclic compounds featuring a pyridazine core linked via a sulfanyl bridge to an acetamide moiety, with a furan ring at the 6-position of the pyridazine.

Molecular Formula C17H14ClN3O2S
Molecular Weight 359.83
CAS No. 872701-31-0
Cat. No. B2637584
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-chloro-2-methylphenyl)-2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}acetamide
CAS872701-31-0
Molecular FormulaC17H14ClN3O2S
Molecular Weight359.83
Structural Identifiers
SMILESCC1=C(C=CC=C1Cl)NC(=O)CSC2=NN=C(C=C2)C3=CC=CO3
InChIInChI=1S/C17H14ClN3O2S/c1-11-12(18)4-2-5-13(11)19-16(22)10-24-17-8-7-14(20-21-17)15-6-3-9-23-15/h2-9H,10H2,1H3,(H,19,22)
InChIKeyFWBUKGGYOCRUAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-chloro-2-methylphenyl)-2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}acetamide (CAS 872701-31-0): Procurement-Relevant Baseline


N-(3-chloro-2-methylphenyl)-2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}acetamide is a synthetic small molecule with the molecular formula C17H14ClN3O2S and a molecular weight of 359.8 g/mol . It belongs to a class of heterocyclic compounds featuring a pyridazine core linked via a sulfanyl bridge to an acetamide moiety, with a furan ring at the 6-position of the pyridazine [1]. This compound is part of a broader chemical series that has been evaluated in high-throughput screening campaigns, with its closest analogs showing activity against protein-protein interaction targets such as eukaryotic translation initiation factor 4H (eIF4H) and polyadenylate-binding protein 1 (PABP1) [2].

1
eIF4H-PABP1 protein-protein interaction inhibitor screening and hit validation
2
Structure-activity relationship (SAR) probe for N-phenylacetamide pyridazine series
3
Chemical biology tool for cap-dependent translation initiation studies

Why N-(3-chloro-2-methylphenyl)-2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}acetamide Cannot Be Replaced by Generic In-Class Analogs


Within this series, the substitution pattern on the N-phenylacetamide moiety critically determines target binding profiles. For example, the N-benzyl analog (BDBM73183) exhibits an IC50 of 57,000 nM against eIF4H, whereas the N-(2,3-dimethylphenyl) analog (BDBM73188) shows an IC50 of 71,500 nM against the same target [1]. These differences, driven by the steric and electronic properties of the N-aryl substituent, mean that generic replacement of N-(3-chloro-2-methylphenyl) with another in-class compound would lead to unpredictable and non-comparable activity profiles. A user seeking to reproduce or build upon published screening data must therefore procure the exact substitution pattern to maintain pharmacological relevance [2].

Target compound
N-(3-chloro-2-methylphenyl) substitution

May support both eIF4H and PABP1 engagement based on class-level SAR; unique chloro/methyl electronic profile.

Analog risk
N-benzyl analog (BDBM73183)

Exhibits limited PABP1 interaction in reported screens; cannot replicate target compound's potential PABP1 activity.

Target compound
3-chloro-2-methyl motif

Predicted to alter eIF4H binding relative to dimethyl analog; electron-withdrawing chlorine expected to shift target engagement.

Analog risk
N-(2,3-dimethylphenyl) analog (BDBM73188)

Reported eIF4H IC50 of 71,500 nM; the chloro-substitution is likely to produce a different activity profile, preventing direct replacement.

N-(3-chloro-2-methylphenyl)-2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}acetamide: Quantitative Differentiation Evidence


Chloro-Substitution Differentiates Target Binding from Unsubstituted and Methyl-Only Analogs

The introduction of a chlorine atom at the 3-position of the N-phenyl ring, combined with a methyl group at the 2-position, is expected to enhance target binding affinity compared to the unsubstituted phenyl analog. While the exact compound's IC50 has not been published, the structurally analogous N-(2,3-dimethylphenyl) derivative (lacking chlorine) showed an IC50 of 71,500 nM against eIF4H [1]. The electron-withdrawing chlorine in the target compound increases the electrophilic character of the acetamide carbonyl, potentially strengthening hydrogen-bond interactions with the target protein, a feature absent in the dimethyl analog. This constitutes a class-level inference based on established medicinal chemistry principles.

Chloro vs Dimethyl eIF4H Binding
Class-level inference
Predicted lower IC50 vs 71,500 nM (dimethyl analog)
Supports class-level SAR differentiation; chloro expected to enhance binding.
Direct IC50 not reported; verify in biochemical assay.
Protein-protein interaction inhibition eIF4H Structure-activity relationship

Chloro-Substituted Phenyl Ring Distinguishes from N-Benzyl Analog in PABP1 Binding

The N-benzyl analog (BDBM73183) is inactive against PABP1 (IC50 > 100,000 nM) [1]. The target compound, with its rigid N-phenylacetamide core, is likely to present a different binding conformation compared to the flexible benzyl derivative. The 3-chloro-2-methyl substitution may also contribute to steric occupancy, potentially improving shape complementarity with the PABP1 binding site. This is a class-level inference; no direct target compound data is available.

PABP1 Binding vs N-Benzyl
Class-level inference
N-benzyl analog IC50 >100,000 nM; target compound predicted to differ
May unlock PABP1 engagement absent in benzyl series.
No direct target data; requires confirmation in PABP1 assay.
Polyadenylate-binding protein 1 Inhibitor selectivity Protein synthesis regulation

Physicochemical Property Differentiation from N-(4-methylphenyl) and N-(4-fluorophenyl) Analogs

The target compound (C17H14ClN3O2S, MW 359.8) has a predicted LogP of approximately 3.8, which is moderately higher than the N-(4-methylphenyl) analog (C17H15N3O2S, MW 325.4, predicted LogP ~3.2) and the N-(4-fluorophenyl) analog (C16H12FN3O2S, MW 329.4, predicted LogP ~2.9) . This increase in lipophilicity, driven by the chlorine atom, can lead to enhanced membrane permeability, although it may also affect solubility. This is a cross-study comparable inference based on computed properties.

Lipophilicity Shift
Cross-study comparable
Predicted LogP ~3.8 vs ~3.2 (4-methyl) and ~2.9 (4-fluoro)
Chloro substitution increases predicted lipophilicity by +0.6 to +0.9 log units.
In silico prediction; verify experimentally for permeability impact.
Lipophilicity Drug-likeness ADME prediction

Best Research and Industrial Application Scenarios for N-(3-chloro-2-methylphenyl)-2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}acetamide


Hit Validation in eIF4H-PABP1 Protein-Protein Interaction Inhibitor Screening

This compound is suited for use as a validation probe in secondary screening assays for eIF4H-PABP1 interaction inhibitors. Based on class-level inference from BindingDB data [1], the 3-chloro-2-methyl substitution may offer improved binding relative to the N-benzyl or N-(2,3-dimethylphenyl) analogs, enabling dose-response confirmation in orthogonal assays such as AlphaScreen or FP.

Structure-Activity Relationship (SAR) Study of N-Phenylacetamide Pyridazine Series

The compound serves as a critical SAR probe to delineate the electronic and steric contributions of the 3-chloro-2-methyl motif. The calculated LogP difference of +0.6 to +0.9 log units compared to methyl- or halogen-free analogs [2] makes it a valuable tool for investigating lipophilicity-activity correlations in cellular models.

Chemical Biology Tool for Translation Initiation Studies

Given the known activity of close analogs against translation initiation factors [1], this compound is a candidate for chemical biology experiments aimed at dissecting the role of eIF4H-PABP1 interactions in cap-dependent translation. Its unique chloro-substitution may confer distinct cellular activity profiles that warrant investigation.

Application
Selection Property
Validation Focus
eIF4H-PABP1 hit validation
Chloro-substitution electronic profile
Dose-response confirmation in biochemical assays
N-phenylacetamide SAR series
Lipophilicity-activity correlation
Cellular permeability and target engagement
Translation initiation probe
Unique chloro/methyl motif
Cap-dependent translation assay comparison
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